2',3',5'-Tri-O-benzoyl-2-thiouridine
Overview
Description
2’,3’,5’-Tri-O-benzoyl-2-thiouridine is a purine nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound has garnered attention due to its broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-benzoyl-2-thiouridine typically involves the benzoylation of 2-thiouridine. The process includes the protection of hydroxyl groups at the 2’, 3’, and 5’ positions with benzoyl groups. This is achieved through the reaction of 2-thiouridine with benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale benzoylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an organic solvent like dichloromethane, followed by purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-benzoyl-2-thiouridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the benzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
2’,3’,5’-Tri-O-benzoyl-2-thiouridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its antitumor properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of nucleoside-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-2-thiouridine involves the inhibition of DNA synthesis. This compound integrates into the DNA strand, causing chain termination and preventing further elongation. Additionally, it induces apoptosis in cancer cells by activating specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’,5’-Tri-O-benzoyl-4-thiouridine
- 2’,3’,5’-Tri-O-benzoyl-3-thiouridine
- 2’,3’,5’-Tri-O-benzoyl-5-thiouridine
Uniqueness
2’,3’,5’-Tri-O-benzoyl-2-thiouridine is unique due to its specific substitution pattern, which enhances its antitumor activity and selectivity for lymphoid malignancies. Compared to other thiouridine derivatives, it exhibits a higher potency in inhibiting DNA synthesis and inducing apoptosis .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O8S/c33-23-16-17-32(30(41)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(38-26)18-37-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,41)/t22-,24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHOZJCQNRXDIV-VNSJUHMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550684 | |
Record name | 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21052-18-6 | |
Record name | 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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